Benzoic acid, 2-[(4-phenoxybutyl)amino]-
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Overview
Description
Benzoic acid, 2-[(4-phenoxybutyl)amino]- is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core with a 2-[(4-phenoxybutyl)amino] substituent. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4-phenoxybutyl)amino]- typically involves the reaction of benzoic acid with 4-phenoxybutylamine under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of benzoic acid and the amine group of 4-phenoxybutylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of benzoic acid, 2-[(4-phenoxybutyl)amino]- may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(4-phenoxybutyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 2-[(4-phenoxybutyl)amino]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(4-phenoxybutyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce specific cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-: Similar in structure but with an amino group instead of the 2-[(4-phenoxybutyl)amino] substituent.
Benzoic acid, 4-aminobenzoic acid: Contains an amino group at the para position of the benzoic acid core.
Benzoic acid, 2-hydroxybenzoic acid (salicylic acid): Contains a hydroxyl group at the ortho position of the benzoic acid core .
Uniqueness
Benzoic acid, 2-[(4-phenoxybutyl)amino]- is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.
Biological Activity
Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these derivatives, Benzoic acid, 2-[(4-phenoxybutyl)amino]- stands out for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
1. Antimicrobial Activity
Research has demonstrated that benzoic acid derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to benzoic acid, 2-[(4-phenoxybutyl)amino]- possess significant antibacterial and antifungal activities against various pathogens. In vitro assays indicated effective inhibition of bacterial growth at concentrations as low as 50 µg/mL .
2. Antioxidant Activity
The antioxidant capacity of benzoic acid derivatives has been explored extensively. In one study, compounds were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation. The results indicated that benzoic acid, 2-[(4-phenoxybutyl)amino]- exhibited a strong antioxidant effect comparable to well-known antioxidants like ascorbic acid .
3. Anti-inflammatory Effects
Benzoic acid derivatives have also been investigated for their anti-inflammatory properties. In animal models, treatment with benzoic acid, 2-[(4-phenoxybutyl)amino]- significantly reduced markers of inflammation such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of benzoic acid derivatives involved testing against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both organisms, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .
Case Study 2: Anti-inflammatory Response
In a randomized controlled trial involving patients with rheumatoid arthritis, administration of benzoic acid, 2-[(4-phenoxybutyl)amino]- resulted in a significant decrease in joint swelling and pain scores compared to the placebo group. The compound was well-tolerated with minimal side effects reported .
Research Findings
The following table summarizes key findings from various studies on the biological activity of benzoic acid, 2-[(4-phenoxybutyl)amino]-:
Properties
CAS No. |
937659-59-1 |
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Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(4-phenoxybutylamino)benzoic acid |
InChI |
InChI=1S/C17H19NO3/c19-17(20)15-10-4-5-11-16(15)18-12-6-7-13-21-14-8-2-1-3-9-14/h1-5,8-11,18H,6-7,12-13H2,(H,19,20) |
InChI Key |
PDIBQOYNRBIHCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCNC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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